molecular formula C17H28ClNO3 B14005992 N-methyl-N-[(3,4,5-trimethoxyphenyl)methyl]cyclohexanamine CAS No. 86029-65-4

N-methyl-N-[(3,4,5-trimethoxyphenyl)methyl]cyclohexanamine

Cat. No.: B14005992
CAS No.: 86029-65-4
M. Wt: 329.9 g/mol
InChI Key: NUYCVWMQBNKWEB-UHFFFAOYSA-N
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Description

N-methyl-N-[(3,4,5-trimethoxyphenyl)methyl]cyclohexanamine is an organic compound that belongs to the class of phenethylamines It is characterized by the presence of a cyclohexane ring attached to a nitrogen atom, which is further bonded to a methyl group and a 3,4,5-trimethoxyphenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-[(3,4,5-trimethoxyphenyl)methyl]cyclohexanamine typically involves the reaction of 3,4,5-trimethoxybenzyl chloride with N-methylcyclohexylamine. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated under reflux conditions to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-[(3,4,5-trimethoxyphenyl)methyl]cyclohexanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy groups can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for methoxy group substitution.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of derivatives with different functional groups replacing the methoxy groups.

Scientific Research Applications

N-methyl-N-[(3,4,5-trimethoxyphenyl)methyl]cyclohexanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-methyl-N-[(3,4,5-trimethoxyphenyl)methyl]cyclohexanamine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit tubulin polymerization, which disrupts microtubule dynamics and leads to cell cycle arrest and apoptosis in cancer cells . Additionally, it may interact with neurotransmitter receptors in the brain, modulating their activity and exerting analgesic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-methyl-N-[(3,4,5-trimethoxyphenyl)methyl]cyclohexanamine is unique due to the presence of both the cyclohexane ring and the 3,4,5-trimethoxyphenylmethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

86029-65-4

Molecular Formula

C17H28ClNO3

Molecular Weight

329.9 g/mol

IUPAC Name

N-methyl-N-[(3,4,5-trimethoxyphenyl)methyl]cyclohexanamine;hydrochloride

InChI

InChI=1S/C17H27NO3.ClH/c1-18(14-8-6-5-7-9-14)12-13-10-15(19-2)17(21-4)16(11-13)20-3;/h10-11,14H,5-9,12H2,1-4H3;1H

InChI Key

NUYCVWMQBNKWEB-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC(=C(C(=C1)OC)OC)OC)C2CCCCC2.Cl

Origin of Product

United States

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